2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Description
The compound 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a pyrrolopyridinone derivative characterized by an iodine substituent at the 2-position of the bicyclic scaffold. This core structure is common in medicinal chemistry due to its ability to interact with kinase domains and other biological targets . The iodine atom’s large size and polarizability may enhance binding affinity or metabolic stability compared to lighter halogens like chlorine .
Properties
IUPAC Name |
2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASDKRGANURGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Pyrrolo[3,2-c]pyridin-4-one Core
The core scaffold is typically synthesized via cyclization reactions involving appropriate amino and keto precursors. Common strategies include:
- Cyclization of amino-keto intermediates: Starting from 2-aminopyridine derivatives or related precursors, intramolecular cyclization under acidic or basic conditions forms the fused bicyclic ring system.
- Reduction of pyridone precursors: Partial hydrogenation or reduction of pyridinone derivatives can yield the tetrahydro form.
These methods ensure the formation of the 1,5,6,7-tetrahydro ring system with the ketone functionality at the 4-position.
Selective Iodination at the 2-Position
Iodination is a critical step, as the iodine atom serves as a versatile handle for subsequent cross-coupling or substitution reactions. The iodination is commonly achieved by:
- Electrophilic iodination using iodine reagents: Iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine in the presence of oxidants can selectively iodinate the 2-position on the pyrrolo-pyridinone ring.
- Directed lithiation followed by iodine quenching: Lithiation at the 2-position using strong bases (e.g., n-butyllithium) followed by quenching with iodine leads to regioselective iodination.
Detailed Synthetic Procedure Example
While direct literature on the exact preparation of this compound is limited, analogous procedures for related heterocycles provide a reliable framework:
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amino-keto precursor, acid/base catalyst | Cyclization to form tetrahydro-pyrrolo[3,2-c]pyridin-4-one core | Formation of bicyclic ketone intermediate |
| 2 | n-Butyllithium (or LDA), THF, low temperature | Directed lithiation at 2-position of bicyclic core | Formation of 2-lithiated intermediate |
| 3 | Iodine (I2), quenching at low temperature | Electrophilic iodination of lithiated intermediate | Formation of 2-iodo derivative |
| 4 | Purification by chromatography | Isolation of pure this compound | Final product with high purity |
Research Findings and Optimization
- Regioselectivity: Directed lithiation ensures high selectivity for the 2-position iodination, avoiding polyiodination or substitution at undesired sites.
- Yield: Reported yields for similar iodination reactions range from 60% to 85%, depending on reaction time, temperature, and reagent purity.
- Purity: Chromatographic purification and recrystallization yield high-purity products suitable for further synthetic applications.
- Safety: Iodination reactions require handling under inert atmosphere and moisture-free conditions to prevent side reactions and decomposition.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Material | Amino-keto precursor | Commercially available or synthesized |
| Cyclization Catalyst | Acidic (e.g., HCl) or basic (e.g., NaOH) | Controls ring closure efficiency |
| Lithiation Base | n-Butyllithium or LDA | Requires low temperature (-78 °C) |
| Iodinating Agent | Iodine (I2), NIS, or ICl | Iodine preferred for lithiation quench |
| Solvent | THF, DCM | Anhydrous solvents essential |
| Reaction Temperature | Cyclization: 25–100 °C; Lithiation: -78 °C | Temperature critical for selectivity |
| Reaction Time | Cyclization: 1–12 h; Iodination: 0.5–2 h | Optimized for yield and purity |
| Purification | Silica gel chromatography, recrystallization | Ensures product purity |
| Yield | 60–85% | Dependent on reaction control |
Chemical Reactions Analysis
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHINO
- Molecular Weight : 262.05 g/mol
- CAS Number : 1609679-06-2
The compound features a pyrrolo[3,2-c]pyridine core structure that is known for its biological activity. The presence of the iodine atom enhances its reactivity and potential as a building block in organic synthesis.
Targeted Drug Development
Research indicates that derivatives of pyrrolopyridines exhibit promising activity against various biological targets. For instance, related compounds have been explored as autotaxin inhibitors for the treatment of pulmonary fibrosis, showcasing their role in modulating inflammatory pathways and fibrosis progression . The structural similarities suggest that 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one could also be developed into therapeutics targeting similar pathways.
Antimicrobial Properties
Preliminary studies on related compounds indicate potential antimicrobial activity. The structural framework of pyrrolopyridines has been associated with selective cytotoxicity against certain pathogens . This suggests that this compound may warrant investigation for its antimicrobial properties.
Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as cross-coupling and cyclization processes. Research has shown that similar pyrrolopyridine derivatives can be synthesized via palladium-catalyzed reactions , indicating that this compound could be utilized in the synthesis of complex organic molecules.
Catalyst-Free Reactions
Recent advancements in synthetic methodologies highlight the potential for catalyst-free reactions involving compounds with similar structures . This eco-friendly approach to synthesis aligns with current trends in green chemistry and could make the use of this compound particularly valuable.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or δ), which are involved in the regulation of various cellular processes, including cell proliferation and apoptosis . The compound’s effects are mediated through the inhibition of these kinases, leading to altered signaling pathways and cellular responses .
Comparison with Similar Compounds
2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
PHA-767491 (2-Pyridin-4-yl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one)
- Substituent : Pyridin-4-yl group at the 2-position.
- Molecular Weight : 213.24 g/mol (C₁₂H₁₁N₃O) .
- Applications : Potent inhibitor of cyclin-dependent kinases (CDKs) and CDC7 kinase, with anticancer activity .
- Key Data: Demonstrated IC₅₀ values in the nanomolar range against CDK2 and CDC7 in preclinical models .
2-(2-Quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- Substituent: Quinolin-3-ylpyridinyl group.
- Molecular Weight : 340.38 g/mol (C₂₁H₁₆N₄O) .
- Applications : MK2 (MAPK-activated protein kinase 2) inhibitor, investigated for anti-inflammatory and anticancer effects .
- Research Findings : Reported to suppress TNF-α production in cellular assays, highlighting its role in modulating inflammatory pathways .
(7S)-2-(2-Aminopyrimidin-4-yl)-7-(2-Fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound 89S)
Famitinib (5-[2-(Diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one)
- Substituents: Diethylaminoethyl, fluorinated indole, and methyl groups.
- Molecular Weight : 452.50 g/mol (C₂₃H₂₆FN₅O₂) .
- Applications: Clinically approved multitargeted tyrosine kinase inhibitor for renal cell carcinoma .
- Key Data : Demonstrated inhibition of VEGFR2, PDGFRβ, and c-Kit with IC₅₀ values < 10 nM .
3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- Substituents: Amino and acylamino groups.
- Applications : Investigated as casein kinase 1 (CSNK1) inhibitors in neurodegenerative disease research .
- Research Findings: Patent applications highlight improved blood-brain barrier penetration due to the aminoacyl modifications .
Comparative Data Table
Biological Activity
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS No. 1609679-06-2) is a heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C₇H₇IN₂O
- Molecular Weight : 262.05 g/mol
- Structure : The compound features a pyrrolidine ring fused with a pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment. Its mechanisms include inhibition of specific kinases and modulation of apoptotic pathways.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy. Inhibitors of Plk1 can induce cell cycle arrest and apoptosis in cancer cells .
- In vitro studies demonstrated that this compound effectively blocked Plk1 localization to centrosomes and kinetochores, leading to mitotic block and subsequent apoptotic cell death in various cancer cell lines including HeLa and L363 .
- Inhibitory Potency :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its anticancer efficacy:
- Substituents : Variations in the substituents on the pyrrolidine ring significantly affect its binding affinity and biological activity. For example, modifications that enhance hydrophobic interactions have been linked to increased potency against Plk1 .
| Compound Variant | IC50 (μM) | Comments |
|---|---|---|
| Parent Compound | 2.94 | Baseline activity |
| Variant A | 1.49 | Enhanced potency due to hydrophobic interactions |
| Variant B | 3.10 | Reduced activity due to steric hindrance |
Case Studies
Several studies have evaluated the biological activity of this compound:
- A study on the structure optimization of Plk1 inhibitors highlighted the importance of specific functional groups for enhancing anticancer activity .
- Another investigation focused on the synthesis and evaluation of related pyrrolidine derivatives showed promising results against various human tumor cell lines .
Q & A
Q. What are the recommended synthetic routes for 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one?
The synthesis typically involves cyclization of pyrrolidine precursors followed by iodination. For example, cyclocondensation of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one with iodine sources (e.g., N-iodosuccinimide) under inert conditions yields the iodinated product. Solvent choice (e.g., DMF or CH₂Cl₂) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are prioritized for structural confirmation?
- 1H/13C NMR : Key signals include the downfield shift of the pyrrolidine C2 proton (δ ~5.5–6.0 ppm) due to iodine’s electronegativity and the carbonyl carbon (C4, δ ~165–170 ppm).
- HRMS-ESI : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₇IN₂O: 279.96).
- IR : Confirms the lactam carbonyl stretch (~1680–1700 cm⁻¹). Cross-referencing with analogs in literature ensures accuracy .
Q. How can researchers assess purity during synthesis?
Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention times with standards. Purity >95% is achievable with recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Metabolic stability tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values) to distinguish true potency from assay variability .
Q. How can structure-activity relationships (SAR) be systematically studied for this scaffold?
- Substituent variation : Replace iodine with F, Cl, or Br (via halogen exchange) to assess electronic effects.
- Ring saturation : Compare tetrahydro vs. fully aromatic analogs to probe conformational flexibility.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases) .
Q. What reaction optimizations improve iodination efficiency?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) or zeolite-supported nano-gold catalysts to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.
- Stoichiometry : Use 1.2–1.5 equivalents of iodinating agent to balance yield and side-product formation .
Q. How is hydrolytic stability of the tetrahydro-pyrrolo-pyridinone core evaluated?
Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours.
- Analytical monitoring : Track degradation via HPLC and LC-MS.
- Kinetic analysis : Calculate half-life (t½) under physiological conditions (pH 7.4, 37°C) to predict in vivo stability .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
